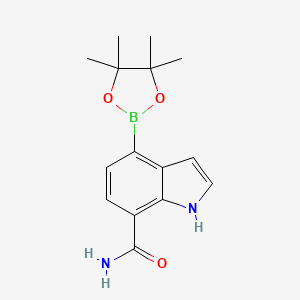
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C12H18BNO2 . It appears as a white to yellow to orange powder or crystal .
Molecular Structure Analysis
The molecular weight of this compound is 219.09 . The monoisotopic mass is 219.143066 Da .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 166.0 to 170.0 degrees Celsius . It is insoluble in water but shows almost transparency when dissolved in hot methanol .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of boron-containing compounds, including derivatives similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide, have been extensively studied. For instance, Liao et al. (2022) detailed the synthesis and characterization of a closely related compound using FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, confirming its structure via X-ray diffraction. Density functional theory (DFT) calculations were performed to compare molecular structures with X-ray diffraction results, indicating consistency between theoretical and experimental findings (Liao et al., 2022).
Fluorescent Probes
In the realm of fluorescent probes, novel indole carbazole borate fluorescent probes have been synthesized, demonstrating the utility of the boron-containing moiety for creating near-infrared fluorescence probes. This indicates the compound's potential in developing advanced imaging and diagnostic tools (Shen You-min, 2014).
Molecular Structure and DFT Studies
Research on boric acid ester intermediates with benzene rings, including compounds structurally similar to the query compound, has provided insights into their crystal structure, molecular electrostatic potential, and frontier molecular orbitals through DFT studies. These studies reveal physicochemical properties that could be relevant for materials science and pharmacological research (P.-Y. Huang et al., 2021).
Pharmacological Research
While explicitly avoiding drug-related details as per the request, it's noteworthy to mention that compounds with the indole core structure have been investigated for various biological activities. For example, indole analogs have demonstrated antioxidant, anti-HIV, and anti-cancer properties in medicinal chemistry, highlighting the broader research interest in indole derivatives for therapeutic applications (F. H. Al-Ostoot et al., 2019).
Safety and Hazards
This compound is air sensitive and should be stored under inert gas . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-10(13(17)19)12-9(11)7-8-18-12/h5-8,18H,1-4H3,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBCKLFUUVFESS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
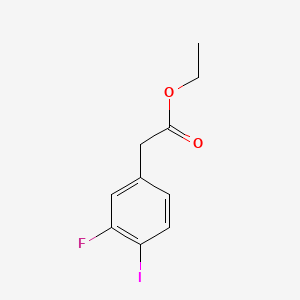

![3,7-Dibromoimidazo[1,2-a]pyridine](/img/structure/B567400.png)

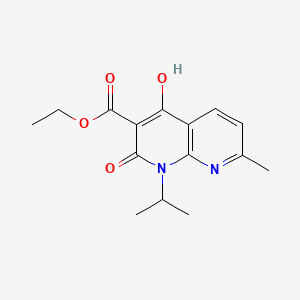


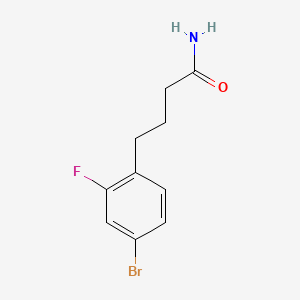
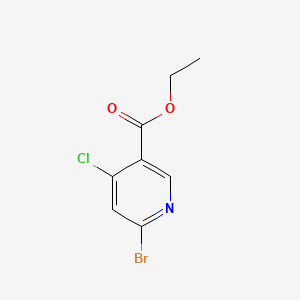
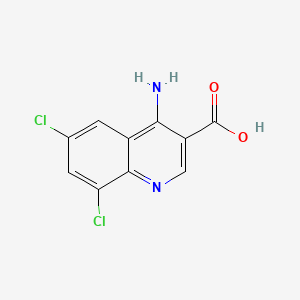
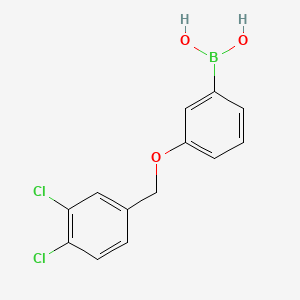
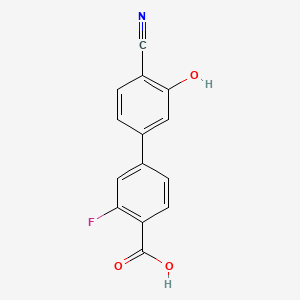

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B567419.png)
